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For Immediate Release

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to understanding the negative clinical trial results for

Epofolate (BMS-753493), a folate receptor-targeted epothilone analog. The information

presented here is intended to aid in the interpretation of the trial data and inform future

research in targeted cancer therapies.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of Epofolate clinical development?

A1: The development of Epofolate was halted due to a lack of demonstrated anti-tumor activity

in two Phase I/IIa clinical trials (CA190-001 and CA190-002). Despite a manageable toxicity

profile, no objective tumor responses (complete or partial responses) were observed in patients

with advanced solid tumors.[1]

Q2: Were there any signs of biological activity for Epofolate in the clinical trials?

A2: While there were no objective responses, minor tumor shrinkage was observed in some

patients. In the CA190-001 study, target lesion shrinkage of up to 18% was noted. The CA190-

002 study reported target lesion shrinkage of up to 23% from baseline. However, this level of

activity was not sufficient to meet the criteria for a partial response.
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Q3: What were the key safety and tolerability findings for Epofolate?

A3: Epofolate was found to be generally tolerable, with toxicities consistent with the epothilone

class of anti-cancer agents. The most common adverse events included fatigue, diarrhea,

nausea, vomiting, anorexia, and elevations in liver enzymes (ALT/AST). Dose-limiting toxicities

included fatigue, transaminitis, gastrointestinal toxicity, and mucositis.[1] Notably, peripheral

neuropathy and neutropenia appeared to be less frequent and severe compared to other

epothilones.[1]

Q4: How was the patient population selected for these trials?

A4: The Phase I portions of the studies enrolled patients with advanced solid cancers. The

Phase II portions were intended to enroll patients with advanced ovarian, renal, or breast

cancer, which are tumor types known to frequently overexpress the folate receptor alpha.[2]

Inclusion criteria included the availability of tumor tissue slides, likely for folate receptor

expression analysis.[2]

Q5: What are some potential reasons for the lack of efficacy despite targeting the folate

receptor?

A5: Several factors could have contributed to the negative results:

Insufficient Drug Delivery: The concentration of the cytotoxic payload delivered to the tumor

cells may not have reached the therapeutic threshold.

Heterogeneity of Folate Receptor Expression: The level of folate receptor expression can

vary significantly between patients and even within the same tumor. Patients in the trials may

not have had sufficient or uniform receptor expression.

Drug Resistance: Tumor cells may have intrinsic or acquired resistance to the epothilone

payload, for example, through mutations in tubulin or expression of drug efflux pumps.

Linker Instability or Inefficient Cleavage: The linker connecting the folate to the epothilone

may not have been efficiently cleaved within the tumor cell, preventing the release of the

active drug.
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Troubleshooting Guide for Interpreting Negative
Epofolate Trial Data
This guide addresses specific issues researchers might encounter when analyzing the negative

results of the Epofolate clinical trials.

Issue/Observation Potential Explanations
Recommendations for

Future Research

Lack of Objective Responses

Despite Preclinical Promise

- Mismatch between preclinical

models and human tumor

biology.- Suboptimal patient

selection criteria in early trials.-

Pharmacokinetic/pharmacodyn

amic (PK/PD) properties in

humans differed from animal

models.

- Develop more predictive

preclinical models that better

recapitulate the human tumor

microenvironment and

heterogeneity.- Implement

robust biomarker strategies for

patient selection, including

standardized assays for folate

receptor expression.- Conduct

thorough PK/PD modeling to

optimize dosing and schedule

in early clinical development.

Minor Tumor Shrinkage

Observed but No Partial

Responses

- The cytotoxic payload

(epothilone analog) may have

had a cytostatic rather than a

cytotoxic effect at the delivered

concentration.- The dosing

schedule may not have been

optimal to induce sustained

tumor regression.

- Investigate alternative

cytotoxic payloads with

different mechanisms of action

or increased potency.- Explore

different dosing schedules and

combinations with other agents

that could potentiate the anti-

tumor effect.

Manageable but On-Target

Toxicities Observed

- Even with targeted delivery,

some level of off-target effects

or on-target toxicity in normal

tissues expressing low levels

of the folate receptor is

possible.

- Refine the linker technology

to ensure payload release is

highly specific to the tumor

microenvironment.- Consider

strategies to mitigate on-target,

off-tumor toxicities.
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Quantitative Data Summary
The following tables summarize the key quantitative data from the two Phase I/IIa clinical trials

of Epofolate.

Table 1: Dose Escalation and Maximum Tolerated Dose (MTD)

Study ID Dosing Schedule Starting Dose
Maximum Tolerated

Dose (MTD)

CA190-001

(NCT00546247)

Days 1, 4, 8, and 11

of a 21-day cycle
5 mg 26 mg

CA190-002

(NCT00550017)

Days 1-4 of a 21-day

cycle
2.5 mg 15 mg

Table 2: Dose-Limiting Toxicities (DLTs)

Study ID Dose Level with DLTs
Observed Dose-Limiting

Toxicities

CA190-001 33 mg

Grade 2 ALT elevation, Grade

3 diarrhea, Grade 3

esophagitis

CA190-002 17 mg

Grade 3 ALT and Grade 2 AST

elevation, Grade 3 nausea,

Grade 3 fatigue

15 mg
Grade 3 mucositis, Grade 3

AST elevation

Table 3: Efficacy Results
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Study ID
Objective Response Rate

(CR + PR)

Maximum Target Lesion

Shrinkage

CA190-001 0% Up to 18%

CA190-002 0% Up to 23%

Experimental Protocols
A summary of the key methodologies employed in the Epofolate Phase I/IIa clinical trials is

provided below.

Study Design: Two parallel, open-label, multi-center Phase I/IIa studies were conducted. The

Phase I portion utilized a 3+3 dose-escalation design to determine the MTD.

Patient Population: Patients with advanced, metastatic solid tumors for whom standard therapy

was not available or was no longer effective. Phase II was planned for patients with ovarian,

renal, or breast cancer.

Inclusion Criteria (General):

Histologically confirmed advanced cancer

Availability of 10 tumor tissue slides[2]

Adequate organ function (hematologic, renal, and hepatic)

Exclusion Criteria (General):

Known brain metastases[2][3]

Significant cardiovascular disease[2][3]

Severe nerve damage[2][3]

Drug Administration: Epofolate was administered as an intravenous (IV) bolus over 3-5

minutes.[2]
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Study CA190-001 (NCT00546247): Dosing on Days 1, 4, 8, and 11 of a 21-day cycle.[2]

Study CA190-002 (NCT00550017): Dosing on Days 1, 2, 3, and 4 of a 21-day cycle.[3]

Outcome Measures:

Primary Outcome (Phase I): Determine the MTD and DLTs of Epofolate.

Secondary Outcomes (Phase I/II): Characterize the safety and tolerability profile, evaluate

the pharmacokinetic profile, and assess preliminary anti-tumor activity.

Visualizations
The following diagrams illustrate key concepts related to the Epofolate clinical trials.

Caption: Mechanism of Action of Epofolate.

Caption: Epofolate Clinical Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684094?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

